1-(3-Bromopropoxy)-4-methylbenzene
Overview
Description
1-(3-Bromopropoxy)-4-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the para position relative to a methyl group
Preparation Methods
1-(3-Bromopropoxy)-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures (around 80°C) for 24 hours . The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-methylphenol by the bromopropyl group, forming the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Bromopropoxy)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group under strong oxidizing conditions, such as using potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form a propoxy group.
Common reagents used in these reactions include potassium carbonate, sodium hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropoxy)-4-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-4-methylbenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopropoxy group can interact with the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The pathways involved vary depending on the target and the specific biological context.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-4-methylbenzene can be compared with other similar compounds, such as:
1-(3-Bromopropoxy)-4-methoxybenzene: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
1-(3-Bromopropoxy)-4-chlorobenzene:
1-(3-Bromopropoxy)-3-methylbenzene: The position of the methyl group on the benzene ring can affect the compound’s reactivity and the types of reactions it undergoes.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in organic chemistry.
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSDQBQKRVQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168687 | |
Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-24-1 | |
Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016929241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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